Methyl 2-(4-formylpyrimidin-2-YL)acetate

Description

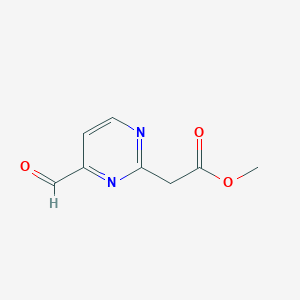

Methyl 2-(4-formylpyrimidin-2-yl)acetate is a pyrimidine derivative featuring a formyl group at the 4-position and a methyl ester at the 2-position of the pyrimidine ring. Pyrimidine-based compounds are critical intermediates in pharmaceutical and materials science due to their ability to participate in hydrogen bonding, coordination chemistry, and bioactivity. The formyl group enhances electrophilicity, making it reactive toward nucleophiles, while the ester moiety offers versatility in further functionalization .

Properties

Molecular Formula |

C8H8N2O3 |

|---|---|

Molecular Weight |

180.16 g/mol |

IUPAC Name |

methyl 2-(4-formylpyrimidin-2-yl)acetate |

InChI |

InChI=1S/C8H8N2O3/c1-13-8(12)4-7-9-3-2-6(5-11)10-7/h2-3,5H,4H2,1H3 |

InChI Key |

QMRCSAYGWRQMSB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=NC=CC(=N1)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the ZnCl₂-catalyzed three-component coupling reaction of functionalized enamines, triethyl orthoformate, and ammonium acetate . This method allows for the efficient synthesis of mono- and disubstituted pyrimidine derivatives.

Industrial Production Methods

Industrial production of Methyl 2-(4-formylpyrimidin-2-YL)acetate may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Microwave-assisted esterification has also been explored as an efficient method for producing esters like this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-formylpyrimidin-2-YL)acetate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The pyrimidine ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.

Major Products

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding alcohol.

Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

Methyl 2-(4-formylpyrimidin-2-YL)acetate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-formylpyrimidin-2-YL)acetate involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit enzymes and receptors involved in various biological processes. For example, they can inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)Pyrimidine-2-ylthio]Acetate ()

Structural Features :

- Pyrimidine substituents : 6-methyl and 4-(thietan-3-yloxy) groups.

- Functional groups : Thioether-linked ethyl acetate.

Comparison :

- Substituent differences : The thietan-3-yloxy group introduces sulfur and a cyclic ether, enhancing lipophilicity compared to the formyl group in the target compound.

- Reactivity : The thioether linkage (C–S–C) may reduce hydrogen-bonding capacity relative to the oxygen-based ester in Methyl 2-(4-formylpyrimidin-2-yl)acetate.

- Applications : Likely used in bioactive molecule synthesis, as thioethers are common in antiviral and anticancer agents .

Ethyl [(4-Amino-5-Cyanopyrimidin-2-yl)Thio]Acetate ()

Structural Features :

- Pyrimidine substituents: 4-amino and 5-cyano groups.

- Functional groups : Thio-linked ethyl acetate.

Comparison :

- Substituent differences: Amino and cyano groups provide hydrogen-bond donors and electron-withdrawing properties, contrasting with the formyl group’s electrophilicity.

- Reactivity: The amino group enables participation in Schiff base formation, while the cyano group offers nitrile-specific reactivity (e.g., hydrolysis to carboxylic acids).

- Applications: Potential use in kinase inhibitors or coordination polymers due to dual functional groups .

Methyl 2-[5-(2-Hydroxyphenyl)-2H-Tetrazol-2-yl]Acetate ()

Structural Features :

- Core heterocycle : Tetrazole ring instead of pyrimidine.

- Substituents : 2-hydroxyphenyl and methyl ester.

Comparison :

Methyl 2-Phenylacetoacetate ()

Structural Features :

- Core structure : Benzene ring with acetyl and ester groups.

- No heterocycle: Lacks the pyrimidine scaffold.

Comparison :

- Functional group similarity : The ester moiety is shared, but the absence of a pyrimidine limits π-π stacking and coordination capabilities.

- Applications : Primarily a synthetic intermediate for amphetamines and methylphenidate, highlighting divergent uses compared to pyrimidine esters .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Reactivity Trends: Pyrimidine esters with electron-withdrawing groups (e.g., formyl, cyano) exhibit higher electrophilicity, favoring nucleophilic substitution or condensation reactions. Thioethers and tetrazoles enhance metal coordination but reduce polarity .

- Supramolecular Behavior: Compounds with hydrogen-bond donors (e.g., hydroxyl, amino) form stable crystals via O–H⋯N or N–H⋯O interactions, while formyl groups may enable dynamic covalent chemistry .

- Synthetic Utility : Methyl esters are preferred for their volatility in purification, whereas ethyl esters offer stability in prolonged reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.